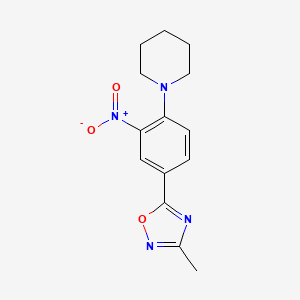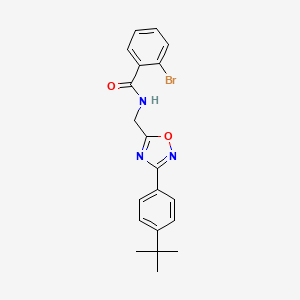
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. The compound was first synthesized in the early 2000s and has since been the focus of numerous scientific studies.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide involves the inhibition of Aurora kinases, particularly Aurora A and B. These enzymes play a critical role in mitosis, and their inhibition leads to defects in spindle assembly and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has also been shown to inhibit the activity of other kinases, including VEGFR2 and FLT3, which are involved in angiogenesis and hematopoiesis, respectively.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit angiogenesis and hematopoiesis in animal models. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is its specificity for Aurora kinases, which makes it a valuable tool for studying the role of these enzymes in cell division and cancer. However, the compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide. One area of research is the development of more potent and selective inhibitors of Aurora kinases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide. Finally, the combination of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide with other targeted therapies, such as immune checkpoint inhibitors, is an area of active investigation.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide involves several steps, including the condensation of 2-hydroxy-6-methylquinoline with o-tolylbutyric acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the activity of Aurora kinases, a family of enzymes that play a critical role in cell division. Aurora kinases are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has also been shown to inhibit the growth of tumor xenografts in animal models.
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-7-21(25)24(20-9-6-5-8-16(20)3)14-18-13-17-12-15(2)10-11-19(17)23-22(18)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTPIAAWBNEPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)

![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)

![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7714079.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)
